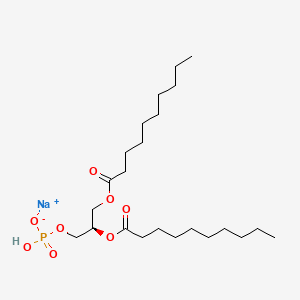

1,2-Didecanoyl-sn-glycero-3-phosphate

Description

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHWEENUNNUSBE-ZMBIFBSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677130 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321883-64-1 | |

| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Profiling of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA): Phase Behavior and Formulation Implications

The following technical guide details the thermodynamic profile of 1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA), designed for researchers in membrane biophysics and lipid-based drug delivery.

Executive Summary

1,2-Didecanoyl-sn-glycero-3-phosphate (10:0 PA) , also known as DDPA , represents a unique class of "short-chain" phospholipids that straddle the boundary between stable bilayer-forming lipids and surfactant-like micelles. Unlike its longer-chain homologs (DPPA, DSPA) which form rigid gel phases at physiological temperatures, 10:0 PA exhibits a phase transition temperature (

This guide provides a rigorous analysis of the thermodynamic landscape of 10:0 PA, emphasizing the critical role of headgroup ionization (pH) and acyl chain length in determining its supramolecular assembly.

Physicochemical Identity

| Property | Specification |

| Common Name | 10:0 PA; DDPA |

| IUPAC Name | 1,2-didecanoyl-sn-glycero-3-phosphate (Sodium Salt) |

| Molecular Formula | |

| Molecular Weight | 502.55 g/mol |

| Acyl Chain Length | 10 Carbons (Decanoic acid) |

| Headgroup | Phosphatidic Acid (Anionic) |

| Critical Micelle Concentration (CMC) | High (~mM range, highly dependent on salt/pH) |

Thermodynamic Phase Transition ( )

The main phase transition temperature (

The "Missing" Value

Unlike DPPA (

Estimated

Homologous Series Analysis

The phase transition temperature drops non-linearly as chain length decreases. The Phosphate headgroup provides hydrogen bonding that elevates

Table 1: Comparative Thermodynamics of Saturated PA Lipids (Na+ Salt)

| Lipid | Chain Length |

> Technical Insight: The drop from 14:0 to 12:0 is ~21°C. Applying a similar thermodynamic penalty for the loss of two methylene groups suggests 10:0 PA melts approximately 20-25°C lower than 12:0 PA.

The pH Dependency Rule

The ionization state of the phosphate headgroup is the single most critical variable for PA lipids.

-

pH < 3 (Protonated, -1 to 0 charge): Headgroups can hydrogen bond.

increases . Bilayers are more stable. -

pH > 7 (Ionized, -2 charge): Electrostatic repulsion between headgroups expands the surface area per lipid.

decreases . Propensity to form micelles increases.

Structural Biology & Aggregation Logic

10:0 PA is unique because its short tail length (low packing parameter) and large charged headgroup (high repulsion) drive it toward high-curvature structures.

Visualizing the Aggregation Pathway

The following diagram illustrates the decision matrix for 10:0 PA structural formation based on environmental conditions.

Figure 1: Structural polymorphism of 10:0 PA driven by electrostatic and hydrophobic balance.

Experimental Protocol: Determining and CMC

Because 10:0 PA is fluid at room temperature, standard DSC protocols must be modified to scan from sub-zero temperatures.

Method A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise gel-to-fluid transition temperature.

-

Sample Preparation:

-

Dissolve 10:0 PA in Chloroform/Methanol (2:1).

-

Dry under nitrogen stream to form a thin film.

-

Critical Step: Hydrate with Buffer A (20mM HEPES, 150mM NaCl, pH 7.4) to promote bilayer formation over micelles. If micelles form, the transition will be broad and non-cooperative.

-

Final lipid concentration: 1-5 mg/mL.

-

-

Cycle Parameters:

-

Cooling rate: 1°C/min down to -10°C (requires ethylene glycol cooling unit).

-

Heating rate: 1°C/min up to 40°C .

-

-

Data Analysis:

-

Look for an endothermic peak. For 10:0 PA, this peak may be broad due to the short chain length reducing cooperativity.

-

Method B: Fluorescence Anisotropy (DPH Probe)

Objective: Measure membrane fluidity if DSC sensitivity is too low.

-

Probe Labeling: Incorporate DPH (Diphenylhexatriene) at a 1:500 (probe:lipid) molar ratio.

-

Measurement:

-

Excite at 360 nm, Emit at 430 nm.

-

Scan temperature from 0°C to 30°C.

-

-

Interpretation: A sigmoidal drop in anisotropy (

) indicates the melting of acyl chains. The inflection point represents

Applications in Drug Development[3]

-

Permeability Enhancers:

-

Due to its short chains, 10:0 PA acts as a "wedge" in lipid bilayers, creating transient defects that enhance the permeation of small molecule drugs across the blood-brain barrier or intestinal epithelium.

-

-

Micellar Formulations:

-

At concentrations >CMC, 10:0 PA forms anionic micelles useful for solubilizing hydrophobic peptides.

-

-

Signaling Analogs:

-

Used as a soluble analog of physiological PA to activate mTOR or Raf-1 signaling pathways in cell culture without requiring transfection reagents.

-

References

-

Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Available at: [Link]

-

Marsh, D. (2013).[1][2] Handbook of Lipid Bilayers, 2nd Edition. CRC Press.[1][2][3] (Definitive source for lipid thermodynamic data).[1][2]

- Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145. (Establishes homolog trends for short-chain lipids).

- Verkleij, A. J., et al. (1973). The phase behavior of phosphatidic acid. Biochimica et Biophysica Acta (BBA). (Foundational work on pH/Ca2+ dependence of PA).

Sources

An In-Depth Technical Guide to the Biophysical Characteristics of Short-Chain Phosphatidic Acids

Introduction: The Unique Nature of Short-Chain Phosphatidic Acids

Phosphatidic acid (PA) stands as the simplest glycerophospholipid, yet it plays a pivotal and multifaceted role in cellular biology. Structurally, it is composed of a glycerol backbone with fatty acid chains esterified at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position[1][2]. This minimalist structure belies its functional complexity; PA is a critical intermediate in the biosynthesis of all other glycerophospholipids and triacylglycerols, and it functions as a potent signaling lipid that regulates a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell proliferation[1][3][4].

This guide focuses specifically on short-chain phosphatidic acids (scPAs) , such as dibutyryl-PA (diC4-PA), dihexanoyl-PA (diC6-PA), and dioctanoyl-PA (diC8-PA). These molecules are characterized by acyl chains of eight or fewer carbons. This seemingly minor structural difference from their long-chain counterparts dramatically alters their biophysical properties, rendering them water-soluble to a significant degree and prone to forming micelles rather than stable bilayers in aqueous solutions[5]. These unique characteristics make scPAs invaluable tools for researchers in cell biology and drug development, allowing for the manipulation of cellular processes in ways that are not possible with their insoluble, long-chain analogs. Understanding the distinct biophysical behavior of scPAs is paramount to their effective application and the accurate interpretation of experimental results.

I. Self-Assembly in Aqueous Solution: From Monomers to Micelles

A defining characteristic of short-chain phosphatidic acids is their behavior in aqueous environments. Unlike long-chain phospholipids that spontaneously form bilayers (liposomes), scPAs exhibit surfactant-like properties, existing as monomers at low concentrations and self-assembling into micelles above a certain threshold[5].

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration at which surfactant monomers begin to form micelles[6]. This is a critical parameter for any experiment involving scPAs, as their biological activity can be dependent on whether they are present as monomers or as part of a micellar structure. For instance, the activation of certain protein kinases by short-chain phospholipids has been shown to correlate with the CMC of the activating lipid[1].

While specific CMC values for short-chain phosphatidic acids are not extensively documented in readily available literature, a general trend observed for other short-chain phospholipids is a decrease in CMC with increasing acyl chain length[7]. For example, the CMC of short-chain phosphatidylcholines decreases by approximately an order of magnitude with the addition of each carbon to the acyl chains[8]. It is reasonable to infer a similar trend for short-chain PAs.

Table 1: Critical Micelle Concentration (CMC) of Representative Short-Chain Phospholipids

| Lipid Species | Acyl Chains | CMC (mM) |

| dihexanoylphosphatidylcholine (diC6-PC) | 6:0/6:0 | 15 |

| diheptanoylphosphatidylcholine (diC7-PC) | 7:0/7:0 | 1.4 |

| dioctanoylphosphatidylcholine (diC8-PC) | 8:0/8:0 | 0.27 |

| dioctanoylphosphatidylglycerol (diC8-PG) | 8:0/8:0 | 1.21 |

Data for PC and PG are provided as illustrative examples of the effect of acyl chain length on CMC. Data sourced from Avanti Polar Lipids.[7]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC of a short-chain phosphatidic acid can be determined using various techniques, with fluorescence spectroscopy being a common and sensitive method.

Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the short-chain phosphatidic acid in an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol or acetone) at a concentration of approximately 1 mM.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the scPA stock solution in the buffer. The concentration range should span the expected CMC.

-

To each dilution, add the pyrene stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of the organic solvent is less than 1% to avoid altering the properties of the solution.

-

Allow the samples to equilibrate for at least 30 minutes at the desired temperature.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the samples at approximately 335 nm.

-

Record the emission spectra from 350 nm to 500 nm.

-

Pay close attention to the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks of the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third peaks (I1/I3).

-

Plot the I1/I3 ratio as a function of the logarithm of the scPA concentration.

-

The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve[8][9].

-

}

Workflow for CMC determination using pyrene fluorescence.

II. Interaction with and Perturbation of Lipid Bilayers

While short-chain phosphatidic acids form micelles on their own, they are often used in experimental systems containing long-chain phospholipids that form bilayers. In these mixed systems, scPAs can intercalate into the bilayer, significantly altering its biophysical properties.

Phase Behavior and Transition Temperature (Tm)

The gel-to-liquid crystalline phase transition temperature (Tm) is a key parameter that defines the physical state of a lipid bilayer. The incorporation of lipids with short acyl chains into a bilayer composed of longer-chain lipids generally leads to a depression and broadening of the main phase transition[10]. This is due to the disruption of the ordered packing of the longer acyl chains in the gel phase.

Table 2: Main Phase Transition Temperatures (Tm) of Saturated Phosphatidic Acids

| Lipid Species | Acyl Chains | Tm (°C) |

| Dilauroyl PA (DLPA) | 12:0/12:0 | 31 |

| Dimyristoyl PA (DMPA) | 14:0/14:0 | 52 |

| Dipalmitoyl PA (DPPA) | 16:0/16:0 | 65 |

| Distearoyl PA (DSPA) | 18:0/18:0 | 75 |

Data for longer-chain PAs illustrate the trend of increasing Tm with acyl chain length. Data sourced from Avanti Polar Lipids.[11]

Experimental Protocol: Differential Scanning Calorimetry (DSC) of Lipid Vesicles

DSC is a powerful technique to measure the thermotropic phase behavior of lipid vesicles.

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. During a phase transition, there is an enthalpy change, which is detected as a peak in the DSC thermogram.

Step-by-Step Methodology:

-

Vesicle Preparation:

-

Prepare a thin film of the desired lipid mixture (e.g., DMPC with varying mole percentages of diC8-PA) by evaporating the organic solvent from a lipid solution in a round-bottom flask.

-

Hydrate the lipid film with the desired buffer by vortexing above the Tm of the main lipid component. This will form multilamellar vesicles (MLVs).

-

For more uniform vesicles, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs)[5][12].

-

-

DSC Measurement:

-

Accurately pipette the lipid vesicle suspension into the sample cell of the DSC instrument.

-

Fill the reference cell with the same buffer used for vesicle preparation.

-

Perform several heating and cooling scans over the temperature range of interest (e.g., 10°C to 60°C for DMPC-based vesicles) at a controlled scan rate (e.g., 1°C/min).

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.

-

The temperature at the peak maximum is the phase transition temperature (Tm).

-

The area under the peak corresponds to the enthalpy of the transition (ΔH).

-

The width of the peak at half-height provides information about the cooperativity of the transition. A broader peak indicates lower cooperativity, which is expected upon the inclusion of a short-chain lipid[4][13].

-

}

Workflow for DSC analysis of lipid vesicles.

Membrane Fluidity

The incorporation of short-chain PAs into a lipid bilayer increases membrane fluidity. The short acyl chains disrupt the packing of the longer chains, creating more free volume and allowing for greater motional freedom of the lipid molecules. This effect is more pronounced in the gel phase but is also present in the liquid crystalline phase.

Experimental Protocol: Measuring Membrane Fluidity with Laurdan

The fluorescent probe Laurdan is sensitive to the polarity of its environment, which is influenced by the packing of lipid molecules and the presence of water in the bilayer.

Principle: In a more ordered (gel-like) membrane, Laurdan has an emission maximum at around 440 nm. In a more disordered (fluid) membrane, water molecules penetrate the bilayer to a greater extent, causing a red shift in the emission maximum to around 490 nm. This spectral shift is quantified by calculating the Generalized Polarization (GP) value.

Step-by-Step Methodology:

-

Vesicle Preparation with Laurdan:

-

Prepare lipid films containing the desired lipid mixture and Laurdan at a molar ratio of approximately 500:1 (lipid:probe).

-

Hydrate the film and prepare vesicles (LUVs are recommended for fluorescence studies) as described in the DSC protocol.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer with temperature control, excite the Laurdan-labeled vesicles at 350 nm.

-

Record the emission intensities at 440 nm (I440) and 490 nm (I490) at the desired temperature(s).

-

-

Data Analysis:

-

Calculate the GP value using the following equation: GP = (I440 - I490) / (I440 + I490)

-

A decrease in the GP value indicates an increase in membrane fluidity[14]. By measuring the GP value of vesicles with and without the short-chain PA, the fluidizing effect can be quantified.

-

Membrane Curvature

Phosphatidic acid is known to induce negative membrane curvature due to its small headgroup relative to its two acyl chains, giving it a cone-like shape[15][16]. This effect is expected to be particularly pronounced for short-chain PAs, where the small headgroup is paired with short, bulky acyl chains. This property is crucial for many cellular processes, such as vesicle budding and fission[1][10]. The ability of short-chain PAs to induce membrane curvature can be investigated using techniques such as electron microscopy of lipid tubules or by observing their effects on membrane-shaping proteins.

III. Interactions with Proteins

The biophysical properties of short-chain phosphatidic acids have significant implications for their interactions with proteins. Their ability to form micelles and perturb membrane structure can modulate the activity of various enzymes and signaling proteins.

A notable example is the activation of Protein Kinase C (PKC). Short-chain phospholipids, including PAs, can activate PKC in a manner that can be independent of calcium and diacylglycerol, the canonical activators of conventional PKC isoforms[1][17][18]. This activation is often observed at concentrations above the CMC, suggesting that the micellar structure is important for this effect. It is hypothesized that the high local concentration of the lipid in the micelle and the altered physical environment facilitate the interaction with and activation of the enzyme[1].

Experimental Protocol: Tryptophan Fluorescence Quenching Assay for Protein-Lipid Binding

This assay can be used to study the binding of a protein to short-chain PA micelles or vesicles containing scPAs.

Principle: Many proteins contain tryptophan residues, which are intrinsically fluorescent. The fluorescence of tryptophan is sensitive to its local environment. If the binding of a lipid quenches this fluorescence, this change can be used to quantify the binding affinity.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a solution of the purified, tryptophan-containing protein of interest in a suitable buffer.

-

Prepare a concentrated stock of the short-chain PA (or vesicles containing the scPA).

-

-

Fluorescence Titration:

-

Place the protein solution in a quartz cuvette in a spectrofluorometer.

-

Excite the tryptophan residues at approximately 295 nm and record the emission spectrum (typically from 310 to 400 nm).

-

Incrementally add small aliquots of the concentrated lipid solution to the protein solution, allowing the system to equilibrate after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Determine the fluorescence intensity at the emission maximum for each lipid concentration.

-

Correct the data for dilution and any inner filter effects if necessary.

-

Plot the change in fluorescence intensity as a function of the lipid concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

-

}

Logical flow from biophysical properties to protein interaction and function.

IV. Conclusion and Future Directions

Short-chain phosphatidic acids are powerful tools for dissecting complex cellular processes. Their unique biophysical properties—water solubility, micelle formation, and the ability to perturb lipid bilayers—allow for experimental manipulations that are not feasible with their long-chain counterparts. This guide has provided an overview of these key characteristics and detailed protocols for their investigation.

For researchers and drug development professionals, a thorough understanding of the biophysical behavior of scPAs is essential for designing robust experiments and correctly interpreting the resulting data. Whether used to activate signaling pathways, probe protein-lipid interactions, or modulate membrane properties, the concentration-dependent self-assembly and membrane-altering effects of these molecules must be considered.

Future research will likely focus on developing a more comprehensive quantitative understanding of the biophysical properties of a wider range of short-chain PAs with varied acyl chain lengths and saturation. Furthermore, elucidating the precise structural basis for their interactions with specific protein targets will continue to be an active area of investigation, paving the way for the development of more targeted molecular probes and therapeutic agents.

References

-

Chen, I. A., Roberts, R. W., & Szostak, J. W. (2004). The emergence of competition between model protocells. Science, 305(5689), 1474–1476. [Link]

-

Kooijman, E. E., et al. (2005). Modulation of membrane curvature by phosphatidic acid and lysophosphatidic acid. Traffic, 6(4), 292-304. [Link]

-

Limatola, C., et al. (1995). Phosphatidic acid activation of protein kinase C in LA-N-1 neuroblastoma cells. Neuroscience Letters, 201(3), 199-202. [Link]

-

Walker, J. M., & Sando, J. J. (1988). Differential activation of protein kinase C isozymes by short chain phosphatidylserines and phosphatidylcholines. The Journal of Biological Chemistry, 263(10), 4537–4540. [Link]

-

van den Brink-van der Laan, E., et al. (2004). Phosphatidic acid and its headgroup geometry. A 31P-NMR study. Chemistry and Physics of Lipids, 129(2), 159-168. [Link]

-

Spontaneous Curvature of Phosphatidic Acid and Lysophosphatidic Acid. Scilit. [Link]

-

Jacobson, K., & Papahadjopoulos, D. (1975). Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations. Biochemistry, 14(1), 152-161. [Link]

-

Strahl, H., & Hamoen, L. W. (2010). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. In Bacterial Cell Surfaces (pp. 133-141). Humana Press. [Link]

-

Bell, R. M., & Burns, D. J. (1991). Lipid vesicles which can bind to protein kinase C and activate the enzyme in the presence of EGTA. FEBS Letters, 289(2), 145-148. [Link]

-

Ajo-Franklin, C. (2013). Preparation of small unilamellar vesicles. Caroline Ajo-Franklin Research Group. [Link]

-

Zhai, Y., et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. International Journal of Molecular Sciences, 23(22), 14242. [Link]

-

Hanczyc, M. M., & Szostak, J. W. (2004). Preparation of fatty acid or phospholipid vesicles by thin-film rehydration. Cold Spring Harbor Protocols, 2004(3), pdb-prot3843. [Link]

-

Wang, X. (2006). Signaling Functions of Phosphatidic Acid. Progress in Lipid Research, 45(3), 250-278. [Link]

-

Hauser, H., & Gains, N. (1982). Spontaneous vesiculation of phospholipids: a simple and quick method of forming unilamellar vesicles. Proceedings of the National Academy of Sciences, 79(6), 1683-1687. [Link]

-

Summary of Methods to Prepare Lipid Vesicles. (n.d.). [Link]

-

Stachowiak, J. C., et al. (2013). Insights into Membrane Curvature Sensing and Membrane Remodeling by Intrinsically Disordered Proteins and Protein Regions. Journal of Molecular Biology, 425(21), 4097-4111. [Link]

-

Fábián, B., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5537-5545. [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. [Link]

-

Critical micelle concentration. (2023, December 29). In Wikipedia. [Link]

-

Kass, I., & SELA, S. (2018). Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid. International Journal of Molecular Sciences, 19(4), 1251. [Link]

-

Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids. [Link]

-

Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (n.d.). [Link]

-

Volume 23 No 13 page 51. (n.d.). [Link]

-

Jacobson, K., & Papahadjopoulos, D. (1975). Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent cations. Biochemistry, 14(1), 152–161. [Link]

-

Chandler, D. E., & Slife, C. W. (2012). Protein-Induced Membrane Curvature Investigated through Molecular Dynamics Flexible Fitting. Biophysical Journal, 103(3), 484–493. [Link]

-

Behnia, R., & Munro, S. (2005). Induction of membrane curvature by proteins involved in Golgi trafficking. FEBS Letters, 579(24), 5437–5443. [Link]

-

Epand, R. M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. In Lipid-Protein Interactions (pp. 55-66). Humana Press. [Link]

-

Potluri, P., et al. (2011). Phosphatidic acid binding proteins display differential binding as a function of membrane curvature stress and chemical properties. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(6), 1646-1652. [Link]

-

Phase Transition Temperatures for Glycerophospholipids. (n.d.). Avanti Polar Lipids. [Link]

-

An approximate cooperativity analysis by DSC of phase transitions of DPPC-DOCNa. (n.d.). arXiv. [Link]

-

Di Domizio, A., et al. (2021). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol. Chemistry and Physics of Lipids, 234, 105018. [Link]

-

Marsh, D. (1986). Prediction of the critical micelle concentrations of mono- and di-acyl phospholipids. Chemistry and Physics of Lipids, 42(4), 271-277. [Link]

-

Li, Z., et al. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids, 130(2), 197-201. [Link]

-

Differential Scanning Calorimetry of Protein–Lipid Interactions. (n.d.). [Link]

-

Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. (2022). International Journal of Molecular Sciences, 23(21), 13248. [Link]

-

Modeling Membrane Curvature Generation due to Membrane–Protein Interactions. (2021). Membranes, 11(10), 785. [Link]

-

Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. (2016). Journal of Bioenergetics and Biomembranes, 48(2), 139-145. [Link]

-

Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. (2012). Journal of the American Chemical Society, 134(8), 3845-3852. [Link]

-

Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids. [Link]

-

Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2021). Methods in Molecular Biology, 2262, 115-126. [Link]

-

Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. (2016). Journal of Bioenergetics and Biomembranes, 48(2), 139-145. [Link]

-

Non-micellar systems for solution NMR spectroscopy of membrane proteins. (2011). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(8), 1912-1921. [Link]

-

Evaluation of fluorescence anisotropy to assess drug-lipid membrane partitioning. (2012). International Journal of Pharmaceutics, 436(1-2), 48-55. [Link]

-

Effect of Distigmasterol-Modified Acylglycerols on the Fluidity and Phase Transition of Lipid Model Membranes. (2022). International Journal of Molecular Sciences, 23(21), 13038. [Link]

-

Fluorescence anisotropy measurement of membrane fluidity. (2019). Methods and Applications in Fluorescence, 7(4), 042001. [Link]

Sources

- 1. Differential activation of protein kinase C isozymes by short chain phosphatidylserines and phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calorimetric investigations of phase transitions of sonicated vesicles of dimyristoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. na-st01.ext.exlibrisgroup.com [na-st01.ext.exlibrisgroup.com]

- 7. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of membrane curvature by proteins involved in Golgi trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mse.iastate.edu [mse.iastate.edu]

- 12. ucm.es [ucm.es]

- 13. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 16. Phosphatidic acid activation of protein kinase C in LA-N-1 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Critical micelle concentration (CMC) of 1,2-Didecanoyl-sn-glycero-3-phosphate

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of 1,2-Didecanoyl-sn-glycero-3-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2-Didecanoyl-sn-glycero-3-phosphate and its Self-Assembly

1,2-Didecanoyl-sn-glycero-3-phosphate is a phosphatidic acid, which is a simple glycerophospholipid and a minor component of biological membranes.[1] Its structure consists of a glycerol backbone, with the C-1 and C-2 positions esterified with decanoic acid (a 10-carbon saturated fatty acid), and a phosphate group at the C-3 position.[1] This amphiphilic nature, possessing both a hydrophilic phosphate headgroup and two hydrophobic decanoyl tails, is the driving force behind its self-assembly in aqueous environments.

In solution, at low concentrations, these molecules exist as monomers. However, as the concentration increases, a point is reached where the hydrophobic tails aggregate to minimize their contact with water, forming spherical structures known as micelles. This spontaneous process is a cornerstone of its utility in various applications, including the formation of model membranes for studying protein interactions and as a component in drug delivery systems.[2][3]

Caption: Self-assembly of 1,2-Didecanoyl-sn-glycero-3-phosphate monomers into a micelle.

The Critical Micelle Concentration (CMC): A Fundamental Parameter

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[4] Below the CMC, the surfactant molecules are primarily adsorbed at the surface/interface, leading to a significant decrease in surface tension. Once the CMC is reached, the surface is saturated, and further addition of the surfactant results in the formation of micelles in the bulk of the solution. At this point, physical properties of the solution, such as surface tension, conductivity, and light scattering, exhibit a distinct change.[4]

The CMC is a critical parameter in drug delivery as it dictates the concentration required for the encapsulation of hydrophobic drugs within the micellar core. It is also a measure of the stability of the micelles upon dilution; a lower CMC indicates greater stability.

Physicochemical Properties and Factors Influencing CMC

| Property | Value/Information | Source(s) |

| Systematic Name | 1,2-didecanoyl-sn-glycero-3-phosphate | [1] |

| Synonyms | DDG-3-P, PA(10:0/10:0) | |

| Molecular Formula | C23H45O8P (for the free acid) | [1] |

| Molecular Weight | 479.57 g/mol (for the free acid) | [1] |

| Acyl Chains | Two 10-carbon saturated chains (decanoyl) | [1] |

| Headgroup | Phosphate | [1] |

| Predicted CMC Behavior | Expected to be in the micromolar to low millimolar range, influenced by pH and ionic strength. | [5][6] |

Several factors intrinsic and extrinsic to the molecule influence its CMC:

-

Hydrophobic Chain Length: An increase in the length of the hydrocarbon chains leads to a decrease in the CMC, as the increased hydrophobicity favors micelle formation at lower concentrations.[5]

-

Headgroup: The nature of the hydrophilic headgroup significantly impacts the CMC. For ionic surfactants like 1,2-Didecanoyl-sn-glycero-3-phosphate, the repulsion between the charged headgroups will oppose micellization, generally leading to a higher CMC compared to non-ionic surfactants with similar hydrophobic tails.[6]

-

Addition of Electrolytes: The addition of salts to a solution of an ionic surfactant will decrease the CMC. The counterions from the salt screen the electrostatic repulsion between the charged headgroups, thus favoring micelle formation at lower concentrations.[5]

-

Temperature: For ionic surfactants, temperature has a relatively small effect on the CMC compared to non-ionic surfactants.[5]

Experimental Determination of CMC: A Step-by-Step Protocol using Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive and widely used method for determining the CMC of surfactants.[7] The technique utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This change in the microenvironment leads to a shift in the fine structure of the pyrene emission spectrum, which can be monitored to determine the CMC.

Materials and Equipment:

-

1,2-Didecanoyl-sn-glycero-3-phosphate

-

Pyrene (fluorescent probe)

-

Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Experimental Workflow:

Caption: Experimental workflow for CMC determination using pyrene fluorescence.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of 1,2-Didecanoyl-sn-glycero-3-phosphate in the desired buffer. The exact concentration will depend on the expected CMC range.

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone at a concentration of approximately 1 mM.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the phospholipid stock solution in volumetric flasks. The concentration range should span the expected CMC.

-

To each flask, add a small, precise volume of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The volume of the organic solvent should be kept to a minimum (e.g., <0.1% of the total volume) to avoid affecting the micellization.

-

Allow the organic solvent to evaporate, or gently purge with nitrogen.

-

Stopper the flasks and allow the solutions to equilibrate, typically for several hours or overnight, with gentle stirring.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

-

Record the emission spectrum for each sample from 350 nm to 450 nm.

-

Pay close attention to the intensities of the first (~373 nm) and third (~384 nm) vibronic peaks of the pyrene emission.

-

Data Interpretation and Analysis

The ratio of the intensities of the first (I1) and third (I3) vibronic peaks of the pyrene emission spectrum is sensitive to the polarity of the probe's environment. In a polar environment (below the CMC), the I1/I3 ratio is high. In a non-polar environment (inside the micelle), the I3 peak intensity increases relative to the I1 peak, resulting in a lower I1/I3 ratio.

By plotting the I1/I3 ratio against the logarithm of the phospholipid concentration, a sigmoidal curve is obtained. The CMC is determined from the inflection point of this curve, which represents the concentration at which a significant population of micelles begins to form.

Concluding Remarks

While a definitive literature value for the CMC of 1,2-Didecanoyl-sn-glycero-3-phosphate is elusive, this guide provides the foundational knowledge and a robust experimental protocol for its determination. Understanding the CMC is paramount for researchers in drug development and membrane biophysics, as it governs the self-assembly and, consequently, the functional properties of this phospholipid. The provided methodology, grounded in established principles of fluorescence spectroscopy, offers a reliable path to characterizing this key parameter.

References

-

PubMed. (2024). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol. [Link]

-

PMC. (2024). Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. [Link]

-

ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. [Link]

-

Creative Biolabs. (n.d.). 1,2-didecanoyl-sn-glycero-3-phosphate (sodium salt) (CAT#: CLP007). [Link]

-

AxisPharm. (n.d.). 1,2-Didecanoyl-sn-glycero-3-phosphocholine | CAS:3436-44-0. [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size. [Link]

-

PubChem. (n.d.). Didecanoylphosphatidylcholine. [Link]

-

ResearchGate. (n.d.). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to biomembranes and transport in rat brain. [Link]

-

PubMed. (n.d.). Interfacial properties and critical micelle concentration of lysophospholipids. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA.... [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. [Link]

-

PubMed. (n.d.). Observations on the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and a series of its homologs and analogs. [Link]

-

Frontiers. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. [Link]

-

PubMed. (n.d.). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. [Link]

-

VTechWorks. (n.d.). Synthesis, Characterization, Critical Micelle Concentration and Biological Activity of two-Headed Amphiphiles. [Link]

-

MDPI. (n.d.). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. [Link]

Sources

- 1. 1,2-didecanoyl-sn-glycero-3-phosphate (sodium salt) - Creative Biolabs [creative-biolabs.com]

- 2. 1,2-Didecanoyl-sn-glycero-3-phosphocholine | CAS:3436-44-0 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Chemical stability of 1,2-Didecanoyl-sn-glycero-3-phosphate in aqueous solutions

An In-Depth Technical Guide to the Chemical Stability of 1,2-Didecanoyl-sn-glycero-3-phosphate in Aqueous Solutions

Executive Summary

1,2-Didecanoyl-sn-glycero-3-phosphate (C10:0 PA) is a saturated diacyl-glycerophospholipid that serves not only as a key intermediate in the biosynthesis of more complex lipids but also as a critical signaling molecule in numerous cellular processes.[1][2] Its application in research, particularly in the development of lipid-based drug delivery systems and as a tool for studying cellular signaling, necessitates a thorough understanding of its behavior in aqueous environments.[3] The chemical stability of C10:0 PA in aqueous solutions is a paramount concern for researchers and formulation scientists, as degradation can lead to a loss of efficacy and the generation of impurities with different biological activities.

This technical guide provides a comprehensive analysis of the chemical stability of C10:0 PA in aqueous solutions. It is designed for researchers, scientists, and drug development professionals who utilize this lipid in their work. We will delve into the primary non-enzymatic degradation pathways, explore the critical factors that influence stability—namely pH and temperature—and provide detailed, field-proven protocols for conducting a robust stability assessment. By explaining the causality behind experimental choices and grounding our recommendations in authoritative sources, this guide serves as a practical resource for ensuring the integrity and reliability of C10:0 PA in aqueous formulations.

Chapter 1: Introduction to 1,2-Didecanoyl-sn-glycero-3-phosphate (C10:0 PA)

Chemical Structure and Properties

Phosphatidic acids (PAs) are the simplest class of glycerophospholipids.[1] The structure of C10:0 PA consists of a chiral sn-glycerol backbone. The sn-1 and sn-2 positions are esterified with saturated 10-carbon fatty acids (capric acid), and the sn-3 position is esterified with a phosphate group.[2] This amphipathic structure, with a polar phosphate headgroup and nonpolar acyl chains, dictates its behavior in aqueous media, where it can self-assemble into structures like micelles or lipid bilayers.

The phosphate headgroup of PA is ionizable. Its protonation state, and therefore its net charge, is highly dependent on the surrounding pH.[4] This property is central to its role as a "pH biosensor" in cells and is a critical factor in its chemical stability in vitro.[4]

Significance in Research and Development

C10:0 PA is a valuable tool in various research contexts:

-

Lipid Second Messenger: As a signaling molecule, PA is involved in regulating cytoskeletal organization, vesicular trafficking, and cell proliferation.[3]

-

Biosynthetic Precursor: It is the foundational molecule from which many other phospholipids and triglycerides are synthesized.[5][6]

-

Model Membranes: The defined structure of synthetic PAs like C10:0 PA makes them ideal for use in model membrane systems to study lipid-protein interactions and membrane dynamics.[3]

-

Drug Delivery: Phospholipids are key components of lipid nanoparticles (LNPs) and liposomes. Understanding the stability of individual components like PA is crucial for developing stable and effective drug formulations.

The primary challenge in using C10:0 PA is its susceptibility to hydrolysis in water, which can alter the physicochemical properties of a formulation and compromise its intended biological function.

Chapter 2: Primary Degradation Pathways in Aqueous Solution

In a sterile aqueous environment devoid of lipases, the degradation of C10:0 PA is primarily governed by chemical hydrolysis. Due to the saturated nature of its decanoyl chains, oxidative degradation is not a significant pathway for this molecule, in stark contrast to phospholipids containing unsaturated fatty acids.[7][8]

Hydrolytic Degradation

Hydrolysis can occur at two primary locations on the C10:0 PA molecule: the ester linkages of the acyl chains and the phosphoester bond of the headgroup.

-

Acyl Chain Hydrolysis: The ester bonds at the sn-1 and sn-2 positions are susceptible to hydrolysis, which results in the cleavage and release of free capric acid. This process occurs sequentially. The loss of one fatty acid chain results in the formation of 1-decanoyl-sn-glycero-3-phosphate or 2-decanoyl-sn-glycero-3-phosphate , collectively known as lysophosphatidic acid (LPA).[9][10] Further hydrolysis of the remaining acyl chain yields sn-glycerol-3-phosphate (G3P) .[11] The formation of LPA is particularly significant, as it is a potent signaling molecule in its own right, with distinct biological activities from PA.[9][12]

-

Phosphate Ester Hydrolysis: The phosphoester bond at the sn-3 position can also be hydrolyzed. This reaction results in the removal of the phosphate headgroup, yielding 1,2-didecanoyl-sn-glycerol , a diacylglycerol (DAG).[1][2] Like LPA, DAG is also a key second messenger, and its generation can introduce unintended biological activity into a system.

The following diagram illustrates these principal degradation routes.

Caption: Primary hydrolytic degradation pathways of C10:0 PA in aqueous solution.

Chapter 3: Key Factors Influencing the Stability of C10:0 PA

The rate of hydrolytic degradation is not constant; it is significantly influenced by environmental conditions. For formulators and researchers, controlling these factors is essential for preserving the integrity of C10:0 PA.

Effect of pH

The pH of the aqueous solution is arguably the most critical factor governing C10:0 PA stability due to two primary mechanisms:

-

Protonation State: The phosphate headgroup has two pKa values. Changes in pH alter the net charge of the headgroup, which can influence intermolecular interactions and the susceptibility of the phosphoester bond to cleavage.[1][13] At acidic pH, the reduced negative charge can alter membrane properties and protein binding.[4] At highly alkaline pH (e.g., pH 13.5-14), the headgroup carries two negative charges.[14]

-

Specific Acid-Base Catalysis: Both ester and phosphoester bonds are susceptible to pH-dependent hydrolysis. The reaction is catalyzed by both hydronium ions (specific acid catalysis) at low pH and hydroxide ions (specific base catalysis) at high pH. This results in a U-shaped stability profile, where the minimum rate of hydrolysis typically occurs in the mid-pH range (around pH 4-6) for many esters.

| pH Range | Dominant Catalysis | Primary Stability Concern | Rationale |

| Acidic (pH < 4) | Specific Acid | Increased hydrolysis of both acyl and phosphate esters. | The reaction is catalyzed by H₃O⁺ ions, which protonate the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by water. |

| Near-Neutral (pH 6-8) | Minimal | Relatively stable, but base catalysis begins to contribute. | This range is often near the point of minimum hydrolysis rate. However, even at pH 7, hydroxide ions are present and can catalyze degradation. |

| Alkaline (pH > 8) | Specific Base | Rapid hydrolysis of acyl esters. | The reaction is driven by the highly nucleophilic hydroxide ion (OH⁻), which directly attacks the electrophilic carbonyl carbon of the ester. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for acyl esters. |

Effect of Temperature

Like most chemical reactions, the rate of C10:0 PA hydrolysis is highly dependent on temperature. An increase in temperature provides the necessary activation energy for the hydrolytic reactions to proceed more rapidly. This relationship is well-described by the Arrhenius equation. For practical purposes, this means that storage at elevated temperatures, or even ambient room temperature, can lead to significant degradation over short periods.

For this reason, suppliers of high-purity C10:0 PA consistently recommend storage at low temperatures, typically -20°C , to minimize degradation and ensure long-term stability.[3] For aqueous dispersions intended for short-term use, storage at 2-8°C is preferable to room temperature, but degradation will still occur over time.

Chapter 4: A Framework for Assessing C10:0 PA Stability

A systematic stability study is essential to quantify the degradation rate of C10:0 PA under specific formulation conditions. A forced degradation study is an invaluable tool for quickly identifying key degradation pathways and influential factors.

Caption: Workflow for a comprehensive C10:0 PA stability assessment study.

Protocol 1: Sample Preparation and Forced Degradation

Objective: To prepare uniform aqueous dispersions of C10:0 PA and subject them to controlled stress conditions to accelerate degradation.

Materials:

-

1,2-Didecanoyl-sn-glycero-3-phosphate, sodium salt (powder, >99% purity)[3]

-

Purified water (e.g., Milli-Q or 18.2 MΩ·cm)

-

Buffer salts (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

-

Probe sonicator or bath sonicator

-

Calibrated temperature-controlled incubators or water baths

Methodology:

-

Stock Dispersion Preparation: a. Accurately weigh C10:0 PA powder. b. Add a small volume of purified water to the lipid and vortex to create a paste. This prevents clumping. c. Gradually add the remaining volume of the desired buffer solution while continuously vortexing to create a crude dispersion. d. To create a more uniform dispersion of small vesicles, sonicate the sample. Use a probe sonicator on ice for short bursts (e.g., 5 cycles of 30 seconds on, 60 seconds off) or a bath sonicator at a controlled temperature for 15-30 minutes, or until the solution clarifies. Causality: Sonication provides the energy to break down large lipid aggregates into smaller, more uniformly sized liposomes, ensuring consistent sampling and reaction kinetics.

-

Forced Degradation Setup: a. Prepare separate dispersions in buffers of different pH values (e.g., pH 4, 7, and 9). b. Aliquot the dispersions into sealed glass vials (to prevent evaporation). c. Place sets of vials from each pH condition into incubators set at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C). d. Prepare a "time zero" (T₀) sample for each condition by immediately quenching the reaction (e.g., by freezing at -80°C or immediate extraction).

-

Time-Point Sampling: a. At specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours for high temperatures; longer for lower temperatures), remove one vial from each condition. b. Immediately quench the reaction as described for the T₀ sample to halt further degradation. c. Store all samples at -80°C pending analysis.

Protocol 2: Analytical Method for Degradant Quantification

Objective: To develop and validate a stability-indicating analytical method using High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) to separate and quantify C10:0 PA from its primary degradants (LPA and DAG).

Rationale for Method Choice: HPLC-MS provides the ideal combination of separation power, sensitivity, and specificity.[15][16][17] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar lipids like PA and LPA.[15] Mass spectrometry allows for unambiguous identification based on mass-to-charge ratio (m/z) and fragmentation patterns.

Instrumentation and Reagents:

-

HPLC system with a binary pump and autosampler

-

Mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution, or a triple quadrupole for targeted quantification)[15]

-

HILIC column (e.g., silica or amide-based, 2.1 x 100 mm, <2 µm particle size)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium Acetate in Water

-

Lipid extraction solvent: Chloroform:Methanol (2:1, v/v) with 0.1 M HCl. Causality: The acidified modified Bligh & Dyer extraction improves the recovery of polar lipids like PA and LPA.[15]

Methodology:

-

Sample Extraction: a. Thaw the quenched stability samples. b. To a 100 µL aliquot of the aqueous sample, add 375 µL of the 2:1 Chloroform:Methanol (with HCl) solution. c. Vortex vigorously for 2 minutes. d. Add 125 µL of chloroform and vortex again. e. Add 125 µL of water, vortex, and centrifuge (e.g., 1000 x g for 5 minutes) to separate the phases. f. Carefully collect the lower organic phase, which contains the lipids. g. Evaporate the solvent under a stream of nitrogen. h. Reconstitute the dried lipid film in a known volume of a suitable injection solvent (e.g., 90:10 Acetonitrile:Water).

-

HPLC-MS Analysis: a. Column: HILIC, maintained at 40°C. b. Flow Rate: 0.3 mL/min. c. Injection Volume: 5 µL. d. Gradient Elution:

- 0-2 min: 5% B

- 2-12 min: Linear gradient from 5% to 50% B

- 12-15 min: Hold at 50% B

- 15-16 min: Return to 5% B

- 16-20 min: Re-equilibrate at 5% B

- Causality: The gradient starts with high organic content to retain the polar analytes on the HILIC column. Increasing the aqueous mobile phase (B) then elutes the analytes in order of increasing polarity. e. Mass Spectrometry Detection (Negative Ion Mode):

- Rationale: Phospholipids ionize very efficiently in negative electrospray ionization (ESI) mode.

- Scan Range: m/z 100-1000.

- Expected Ions [M-H]⁻:

- C10:0 PA: m/z 495.3

- C10:0 LPA: m/z 339.2

- Capric Acid: m/z 171.1

- For structural confirmation, use tandem MS (MS/MS) to fragment the parent ions and observe characteristic product ions (e.g., loss of fatty acids).[15]

Chapter 5: Data Interpretation and Best Practices

Quantitative Analysis and Reporting

The peak areas of C10:0 PA and its degradation products from the HPLC-MS analysis are used to determine the extent of degradation over time. The results are best presented in a table summarizing the percentage of the initial C10:0 PA remaining at each time point for every condition.

Example Data Summary Table:

| Time (hours) | % C10:0 PA Remaining (pH 4, 40°C) | % C10:0 PA Remaining (pH 7, 40°C) | % C10:0 PA Remaining (pH 9, 40°C) |

| 0 | 100.0 | 100.0 | 100.0 |

| 4 | 95.2 | 98.1 | 85.3 |

| 8 | 90.1 | 96.5 | 72.1 |

| 24 | 75.8 | 90.2 | 40.6 |

Plotting ln(% Remaining) versus time allows for the determination of the observed first-order degradation rate constant (k) for each condition. This quantitative data is crucial for predicting the shelf-life of a formulation.

Practical Recommendations for Formulation and Handling

Based on the principles of chemical stability, the following best practices are recommended for working with C10:0 PA:

-

Storage: High-purity C10:0 PA, whether as a solid or in an organic solvent, should be stored at -20°C or below.[3]

-

Formulation pH: For aqueous dispersions, formulate in a slightly acidic to neutral buffer (pH 5-7) to minimize both acid and base-catalyzed hydrolysis. The optimal pH should be confirmed experimentally.

-

Temperature Control: Prepare and handle aqueous dispersions at controlled, cool temperatures (e.g., on ice or at 2-8°C) whenever possible to slow degradation during experimental procedures.

-

Use Freshly Prepared Solutions: Due to its inherent instability in water, aqueous dispersions of C10:0 PA should be prepared fresh for each experiment. Avoid long-term storage of aqueous stocks unless stability data for those specific conditions has been established.

Conclusion

1,2-Didecanoyl-sn-glycero-3-phosphate is a fundamentally important phospholipid for both biological research and pharmaceutical development. However, its utility is directly linked to its chemical integrity. The primary mechanism of degradation in aqueous solutions is hydrolysis, which is strongly catalyzed by both acidic and alkaline pH, as well as elevated temperatures. The principal degradation products, lysophosphatidic acid and diacylglycerol, are themselves biologically active and can confound experimental results or compromise a formulation's safety and efficacy.

By understanding these degradation pathways and implementing a robust analytical framework, such as the HPLC-MS method detailed in this guide, researchers and developers can confidently quantify the stability of C10:0 PA. This knowledge enables the rational design of formulations, the definition of appropriate storage and handling conditions, and ultimately, ensures the delivery of reliable and reproducible scientific outcomes.

References

-

Aoki, J., Taira, A., Takanezawa, Y., Kishi, Y., & Hama, K. (2008). Two pathways for lysophosphatidic acid production. PubMed. Available at: [Link]

-

Song, Y., Yin, Y., & Laskin, J. (2021). Free-Radical-Initiated Phospholipid Oxidations at the Air–Water Interface: The Oxidation of Unsaturated and Saturated Fatty Acid Chains. ACS Publications. Available at: [Link]

-

Aoki, J. (2004). Mechanisms of lysophosphatidic acid production. PubMed. Available at: [Link]

-

Kim, S., & Kim, S. (2018). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry. Available at: [Link]

-

Blau, L., & Cevc, G. (1979). Influence of pH on phosphatidic acid multilayers. A rippled structure at high pH values. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

-

Lee, J. Y., et al. (2012). Detection of choline and phosphatidic acid (PA) catalyzed by phospholipase D (PLD) using MALDI-QIT-TOF/MS with 9-aminoacridine matrix. PubMed. Available at: [Link]

-

Park, S. W., et al. (2018). The enzymatic pathways of lysophosphatidic acid (LPA) synthesis and degradation. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Lysophosphatidic acid. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Phosphatidic acid. Wikipedia. Available at: [Link]

-

Van Ginkel, G., & Sevanian, A. (2000). Oxidation of unsaturated phospholipids in membrane bilayer mixtures is accompanied by membrane fluidity changes. ResearchGate. Available at: [Link]

-

Pöschl, J., et al. (2012). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. PMC. Available at: [Link]

-

De La Fuente, M., & Bunsenges, B. (2016). Effect of pH and Salt on Surface-pKa of Phosphatidic Acid Monolayers. ResearchGate. Available at: [Link]

-

Genovese, F., et al. (2019). HILIC‐ESI‐MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crops. PMC. Available at: [Link]

-

Wright, S. M., Hunt, A. N., & Postle, A. D. (1998). Analysis of phosphatidic acid molecular species using mass spectrometry. PubMed. Available at: [Link]

-

Narayana, S., et al. (2022). Unsaturation in the Fatty Acids of Phospholipids Drastically Alters the Structure and Toxicity of Insulin Aggregates Grown in Their Presence. PMC. Available at: [Link]

-

Unknown. (n.d.). GENERAL HPLC METHODS. University of Colorado. Available at: [Link]

-

Shin, J. J., & Loewen, C. J. (2011). Phosphatidic Acid Is a pH Biosensor That Links Membrane Biogenesis to Metabolism. PLoS ONE. Available at: [Link]

-

MedSimplified. (2020). Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation). YouTube. Available at: [Link]

-

Biochemistry Club. (n.d.). Metabolism of Lipids → Oxidation of Unsaturated Fatty acids. Biochemistry Club. Available at: [Link]

-

Ghomashchi, F., et al. (1998). Phospholipase D and phosphatidic acid enhance the hydrolysis of phospholipids in vesicles and in cell membranes by human secreted phospholipase A2. PubMed. Available at: [Link]

-

Koelln, K., et al. (2019). Schematic of enzymatic degradation of glycerophospholipids and... ResearchGate. Available at: [Link]

-

Salyer, A. E., et al. (2003). Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection. Journal of Lipid Research. Available at: [Link]

-

Avanti Polar Lipids. (n.d.). 18:1 PA | 108392-02-5. Avanti Polar Lipids. Available at: [Link]

-

Morita, S., et al. (2009). Enzymatic measurement of phosphatidic acid in cultured cells. PubMed. Available at: [Link]

-

Hejazian, S. H., et al. (2024). Schematic pathway of phospholipid degradation mediated by GDPDs. ResearchGate. Available at: [Link]

-

Morita, S., et al. (2009). Enzymatic measurement of phosphatidic acid in cultured cells. PMC. Available at: [Link]

-

Ferreira, C. R., et al. (2021). Glycerophospholipids: Roles in Cell Trafficking and Associated Inborn Errors. PMC. Available at: [Link]

-

Emmons, T. R., et al. (2024). Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease. bioRxiv. Available at: [Link]

-

Taylor, L. T. (1995). CHAPTER VI METHOD DEVELOPMENT FOR THE SEPARATION OF PHOSPHOLIPIDS BY SUBCRITICAL FLUID CHROMATOGRAPHY. VTechWorks. Available at: [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Phosphatidic acid - Wikipedia [en.wikipedia.org]

- 3. 10:0 PA powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 6. Glycerophospholipids: Roles in Cell Trafficking and Associated Inborn Errors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unsaturation in the Fatty Acids of Phospholipids Drastically Alters the Structure and Toxicity of Insulin Aggregates Grown in Their Presence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two pathways for lysophosphatidic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic measurement of phosphatidic acid in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lysophosphatidic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Influence of pH on phosphatidic acid multilayers. A rippled structure at high pH values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Unveiling Phosphatidic Acid â ¡: Functions, Applications, and Analytical Methods - MetwareBio [metwarebio.com]

- 17. Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphate: Properties, Synthesis, and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoyl-sn-glycero-3-phosphate, a saturated phosphatidic acid (PA) with ten-carbon acyl chains, is a pivotal molecule in the study of lipid signaling and membrane biophysics. As the simplest glycerophospholipid, it serves not only as a key intermediate in the biosynthesis of more complex lipids but also functions as a critical second messenger in a multitude of cellular processes.[1] Its well-defined chemical structure makes it an invaluable tool for researchers investigating the intricate roles of lipid messengers in health and disease. This technical guide provides a comprehensive overview of 1,2-didecanoyl-sn-glycero-3-phosphate, covering its chemical identity, synthesis, biological functions, and key experimental protocols.

Core Chemical Identity and Properties

1,2-Didecanoyl-sn-glycero-3-phosphate is structurally composed of a glycerol backbone esterified with two decanoic acid chains at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position. This amphipathic nature, with a negatively charged headgroup and hydrophobic tails, dictates its behavior in aqueous environments and its interaction with cellular membranes and proteins.

| Property | Value | Source(s) |

| Chemical Name | 1,2-didecanoyl-sn-glycero-3-phosphate | N/A |

| Synonyms | 10:0 PA, PA(10:0/10:0) | N/A |

| CAS Number | 321883-64-1 (for the sodium salt) | [2] |

| Molecular Formula | C23H45O8P (Acid Form) | [3] |

| C23H44O8PNa (Sodium Salt) | [2] | |

| Molecular Weight | 480.57 g/mol (Acid Form) | [3] |

| 502.55 g/mol (Sodium Salt) | [2] | |

| Appearance | White to off-white powder/solid | N/A |

| Storage Temperature | -20°C | [2] |

Synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphate: A Chemoenzymatic Approach

The synthesis of specific phosphatidic acid species like 1,2-didecanoyl-sn-glycero-3-phosphate is crucial for their application in research. While purely chemical syntheses can be complex, chemoenzymatic methods offer a more straightforward and stereospecific route. One of the most effective methods involves the use of phospholipase D (PLD).

Principle of PLD-Catalyzed Transphosphatidylation

Phospholipase D catalyzes the hydrolysis of the terminal phosphodiester bond of a phospholipid, such as phosphatidylcholine (PC), to produce phosphatidic acid and choline.[4] In the presence of a primary alcohol, PLD can also catalyze a transphosphatidylation reaction, transferring the phosphatidyl group to the alcohol. By using a substrate like 1,2-didecanoyl-sn-glycero-3-phosphocholine and carrying out the reaction in the absence of other primary alcohols, PLD can effectively hydrolyze the phosphocholine headgroup to yield the desired 1,2-didecanoyl-sn-glycero-3-phosphate.

Generalized Protocol for Enzymatic Synthesis

This protocol outlines a general procedure for the synthesis of 1,2-didecanoyl-sn-glycero-3-phosphate using phospholipase D.

Materials:

-

1,2-didecanoyl-sn-glycero-3-phosphocholine (Substrate)

-

Phospholipase D (from a source such as Streptomyces species)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM CaCl2)

-

Organic Solvent (e.g., Chloroform/Methanol mixture)

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates and developing solvents

Procedure:

-

Substrate Preparation: Dissolve a known quantity of 1,2-didecanoyl-sn-glycero-3-phosphocholine in the reaction buffer. The substrate may form micelles or liposomes in the aqueous buffer.

-

Enzymatic Reaction: Initiate the reaction by adding an appropriate amount of phospholipase D to the substrate solution. The optimal enzyme concentration and reaction time should be determined empirically.

-

Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by Thin-Layer Chromatography (TLC).

-

Reaction Termination: Once the reaction is complete, terminate it by adding an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) to extract the lipids.

-

Purification: Purify the resulting 1,2-didecanoyl-sn-glycero-3-phosphate from the lipid extract using silica gel column chromatography.[5]

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as TLC and mass spectrometry.

Caption: Simplified overview of mTOR activation by phosphatidic acid.

Modulation of Protein Kinase C (PKC) Activity

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in signal transduction. Conventional and novel PKC isoforms are activated by diacylglycerol (DAG), which is produced from the hydrolysis of phospholipids by phospholipase C (PLC). [6]Phosphatidic acid can be converted to DAG by phosphatidic acid phosphatases, thus indirectly leading to PKC activation.

Furthermore, 1,2-didecanoyl-sn-glycero-3-phosphate can be used in experimental systems to study the activation of PKC. [7]The specific acyl chain composition of DAG has been shown to influence the potency and isoform-selectivity of PKC activation. While direct activation of PKC is primarily attributed to DAG, the availability of PA as its precursor is a critical regulatory step in this signaling cascade.

Caption: Indirect activation of PKC via phosphatidic acid metabolism.

Experimental Applications in Research and Drug Development

The defined structure of 1,2-didecanoyl-sn-glycero-3-phosphate makes it a valuable tool for various in vitro and cell-based assays.

Preparation of Liposomes for Drug Delivery and Membrane Studies

Liposomes are artificially prepared vesicles composed of a lipid bilayer that are widely used as drug delivery systems and as model cell membranes. 1,2-Didecanoyl-sn-glycero-3-phosphate can be incorporated into liposomal formulations to modulate their physical properties and biological interactions.

Generalized Protocol for Liposome Preparation via Thin-Film Hydration:

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles.

Materials:

-

1,2-didecanoyl-sn-glycero-3-phosphate

-

Other lipids (e.g., phosphatidylcholine, cholesterol) as required

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (optional, for sizing)

Procedure:

-

Lipid Dissolution: Dissolve 1,2-didecanoyl-sn-glycero-3-phosphate and any other lipids in the organic solvent in a round-bottom flask.

-

Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Sizing (Optional): To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be extruded through polycarbonate membranes of a specific pore size.

Conclusion

1,2-Didecanoyl-sn-glycero-3-phosphate is a fundamental tool for researchers in lipid biology and drug development. Its role as a precursor in lipid synthesis and as a signaling molecule in critical pathways like mTOR and PKC activation underscores its importance in cellular physiology. The ability to synthesize this specific lipid species and incorporate it into model systems such as liposomes provides a powerful approach to dissecting the complex world of lipid-mediated cellular communication.

References

-

Liu, Y., Li, X., Jin, Q., Liu, Y., & Wang, X. (2013). Extraction and Purification of Phosphatidic Acid of C18 Fatty Acids from Powdered Soybean Phospholipids. Asian Journal of Chemistry, 25(10), 5595-5598. [Link]

-

PubChem. (n.d.). 1,2-didecanoyl-3-phosphatidic acid. Retrieved from [Link]

-

Toschi, A., Rupper, I., & Foster, D. A. (2009). Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid. Journal of lipid research, 50(5), 848–857. [Link]

-

Wikipedia. (2023). Phosphatidic acid. Retrieved from [Link]

-

Fang, Y., Vilella-Bach, M., Bachmann, R., Flanigan, A., & Chen, J. (2001). Phosphatidic acid-mediated activation of mTOR signaling. Science, 294(5548), 1942-1945. [Link]

-

Cyberlipid. (n.d.). Column chromatography of PL. Retrieved from [Link]

-

Son, J., & Rhee, S. G. (2013). Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway. American Journal of Physiology-Cell Physiology, 304(1), C27-C37. [Link]

-

Szymańska, R., & Kruk, J. (2010). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and molecular biology letters, 15(2), 291–307. [Link]

-

Foster, D. A. (2013). Phosphatidic acid and lipid sensing by mTOR. Trends in endocrinology and metabolism: TEM, 24(6), 272–278. [Link]

-

Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Signaling functions of phosphatidic acid. Progress in lipid research, 45(3), 250–278. [Link]

-

BrainKart. (2017). Glycerol 3-phosphate is a precursor for the synthesis of glycerolipids. Retrieved from [Link]

-

Wikipedia. (2023). Glycerol 3-phosphate. Retrieved from [Link]

-

Foster, D. A., & Toschi, A. (2009). Regulation of mTORC1 and mTORC2 complex assembly by phosphatidic acid: competition with rapamycin. Molecular and cellular biology, 29(6), 1411–1420. [Link]

-

Newton, A. C. (1995). Protein kinase C: structure, function, and regulation. The Journal of biological chemistry, 270(48), 28495–28498. [Link]

-

Go, M., & Tiger, L. (2004). Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element. Molecular and Cellular Biology, 24(20), 9037–9049. [Link]

-

Hannun, Y. A., Loomis, C. R., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. The Journal of biological chemistry, 261(16), 7184–7190. [Link]

-

Creative Biolabs. (n.d.). 1,2-didecanoyl-sn-glycero-3-phosphate (sodium salt) (CAT#: CLP007). Retrieved from [Link]

Sources

- 1. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,2-didecanoyl-sn-glycero-3-phosphate (sodium salt) - Creative Biolabs [creative-biolabs.com]